4-Hydroxyphenyl Carvedilol D5

Übersicht

Beschreibung

4-Hydroxycarvedilol D5 is a deuterium-labeled derivative of 4-Hydroxycarvedilol. This compound is primarily used in scientific research to study the metabolic pathways and pharmacokinetics of Carvedilol, a non-selective beta-adrenergic antagonist used to treat heart failure and hypertension .

Wirkmechanismus

Mode of Action

4-Hydroxyphenyl Carvedilol D5, as a more potent beta-adrenergic receptor antagonist than Carvedilol, inhibits the action of catecholamines (adrenaline and noradrenaline) on these receptors, thereby decreasing the heart rate and blood pressure . It also has weaker vasodilatory activity due to its action on alpha-1 adrenergic receptors . This results in the relaxation of smooth muscle in the vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .

Biochemical Pathways

The compound is formed through oxidation primarily by the cytochrome P450 (CYP) isoform CYP2D6 . This enzyme is part of the cytochrome P450 system, which plays a significant role in drug metabolism and bioactivation. The metabolite this compound also inhibits the formation of DPPH radicals, indicating its potential role in mitigating oxidative stress .

Pharmacokinetics

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in cardiac output, exercise-induced tachycardia, and reflex orthostatic tachycardia . It also leads to vasodilation, decreased peripheral vascular resistance, and decreased renal vascular resistance . These effects contribute to its therapeutic potential in treating conditions such as hypertension and heart failure.

Action Environment

Environmental factors such as genetic polymorphisms can influence the action of this compound. For instance, the CYP2D6*10 allele, which is dominant in the Asian population, can affect the metabolism of Carvedilol and consequently the formation of this compound . This can potentially impact the drug’s efficacy and stability.

Biochemische Analyse

Biochemical Properties

4-Hydroxyphenyl Carvedilol D5 interacts with various enzymes and proteins. It is primarily metabolized by the Cytochrome P450 (CYP) isoform CYP2D6 . This metabolite is more potent as a β-adrenergic receptor antagonist than Carvedilol but has weaker vasodilatory activity . It inhibits the formation of DPPH radicals in a cell-free assay .

Cellular Effects

This compound, like its parent compound Carvedilol, is known to have significant effects on various types of cells and cellular processes. It influences cell function by acting as a potent β-adrenergic receptor antagonist

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with β-adrenergic receptors. It acts as an antagonist, blocking the action of adrenergic neurotransmitters . It is formed through oxidation primarily by the cytochrome P450 (CYP) isoform CYP2D6 .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 (but also, to a lesser extent, CYP2C9). These are followed by Phase II conjugating reactions (glucuronidation, hydrophilic for renal; sulfation, lipophilic for hepatic/biliary tract elimination) .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4-Hydroxycarvedilol D5 beinhaltet die Deuterierung von 4-Hydroxycarvedilol.Die spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden, können variieren, aber übliche Methoden umfassen die Verwendung von deuterierten Lösungsmitteln und Katalysatoren, um den Austausch von Wasserstoffatomen mit Deuterium zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von 4-Hydroxycarvedilol D5 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Die Verwendung fortschrittlicher analytischer Techniken, wie z. B. der Kernmagnetresonanz (NMR)-Spektroskopie, ist unerlässlich, um die Einarbeitung von Deuteriumatomen zu bestätigen .

Analyse Chemischer Reaktionen

Reaktionstypen: 4-Hydroxycarvedilol D5 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können sie in ihre Stammverbindung zurückverwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden oft verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nukleophile können eingesetzt werden

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Metaboliten von 4-Hydroxycarvedilol D5, die für die Untersuchung der Stoffwechselwege von Carvedilol nützlich sind .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

1. Bioavailability and Metabolism

4-Hydroxyphenyl Carvedilol D5 is utilized in pharmacokinetic studies to trace the metabolic pathways of carvedilol. A study validated a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying carvedilol and its metabolites, including this compound, in human plasma. This method demonstrated linearity over a specified range and provided insights into the absorption and elimination kinetics of carvedilol after administration .

Table 1: Pharmacokinetic Parameters of Carvedilol and this compound

| Compound | Cmax (ng/mL) | AUC0-t (ng.h/mL) | AUC0-inf (ng.h/mL) | T1/2 (h) |

|---|---|---|---|---|

| Carvedilol | 21.26 ± 9.23 | 66.95 ± 29.45 | 68.54 ± 30.11 | 6.30 ± 1.95 |

| This compound | 2.42 ± 2.07 | 5.93 ± 3.51 | 6.78 ± 3.49 | 6.31 ± 6.45 |

Clinical Applications

2. Heart Failure Management

Carvedilol, including its hydroxy derivative, has been shown to improve outcomes in patients with moderate to severe heart failure when used alongside standard treatments like ACE inhibitors and diuretics . The effects of carvedilol on heart failure include improved ejection fraction, reduced symptoms, and lower rates of hospitalization.

Case Study:

In a double-blind study involving patients with heart failure, those treated with carvedilol exhibited significant symptomatic improvement compared to placebo, highlighting the importance of this compound in clinical settings .

Research Applications

3. Drug Development

The stable isotope labeling of compounds like this compound aids in drug development processes by providing a means to trace drug metabolism accurately during clinical trials. This application is critical for assessing the safety and efficacy profiles of new formulations.

4. Analytical Chemistry

The compound serves as a reference standard in analytical chemistry for the detection and quantification of carvedilol and its metabolites in biological samples, which is essential for pharmacovigilance and therapeutic drug monitoring.

Vergleich Mit ähnlichen Verbindungen

- 3-Hydroxycarvedilol

- 5-Hydroxycarvedilol

- O-Desmethylcarvedilol

Comparison: 4-Hydroxycarvedilol D5 is unique due to its deuterium labeling, which provides distinct advantages in metabolic studies. Compared to its analogs, such as 3-Hydroxycarvedilol and 5-Hydroxycarvedilol, the deuterium-labeled compound offers enhanced stability and allows for more precise tracking in biological systems .

Biologische Aktivität

4-Hydroxyphenyl Carvedilol D5 is a deuterium-labeled derivative of 4-Hydroxyphenyl Carvedilol, which is itself a metabolite of Carvedilol, a non-selective beta-adrenergic antagonist used primarily for managing heart failure and hypertension. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and relevant research findings.

This compound functions primarily as a beta-adrenergic receptor antagonist , exhibiting a higher potency than its parent compound, Carvedilol. The compound inhibits catecholamines (adrenaline and noradrenaline) from binding to beta-adrenergic receptors, leading to:

- Decreased heart rate and blood pressure

- Reduction in cardiac output

- Mitigation of exercise-induced tachycardia

The compound is primarily metabolized by the cytochrome P450 isoform CYP2D6, which plays a crucial role in its pharmacokinetics and interactions with other drugs.

Pharmacokinetics

A recent study validated a simple LC-MS/MS method for assessing the pharmacokinetics of this compound in human plasma. Key findings include:

| Parameter | Carvedilol | This compound |

|---|---|---|

| C_max (ng/mL) | 21.26 ± 9.23 | 2.42 ± 2.07 |

| AUC_0-t (ng·h/mL) | 66.95 ± 29.45 | 5.93 ± 3.51 |

| AUC_0-inf (ng·h/mL) | 68.54 ± 30.11 | 6.78 ± 3.49 |

| T_1/2 (h) | 6.30 ± 1.95 | 6.31 ± 6.45 |

This study involved thirty-one healthy volunteers who received a single oral dose of carvedilol . The method demonstrated good selectivity and precision, confirming the compound's pharmacokinetic profile.

The biochemical properties of this compound are influenced by its structure, which includes hydroxyl groups that facilitate hydrogen bonding and electrophilic aromatic substitution reactions. The incorporation of deuterium enhances its stability and allows for precise tracking in biological studies.

Cellular Effects

Research indicates that this compound has significant effects on various cell types and processes:

- Antioxidant Properties : Similar to Carvedilol, it exhibits antioxidant effects that contribute to cardioprotection.

- Nitric Oxide Modulation : It may enhance vascular health by modulating nitric oxide pathways, thereby reducing oxidative stress .

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds:

| Compound | Characteristics |

|---|---|

| 3-Hydroxycarvedilol | Less potent than both Carvedilol and its D5 variant |

| 5-Hydroxycarvedilol | Similar metabolic pathways but different pharmacological profiles |

| O-Desmethylcarvedilol | Exhibits different receptor binding affinities |

The deuterium labeling in this compound provides distinct advantages in metabolic studies, enhancing stability and allowing for more accurate tracking in biological systems.

Case Studies and Research Applications

Numerous studies have utilized this compound in various research contexts:

- Drug Metabolism Studies : It serves as a reference standard for studying the metabolic pathways of Carvedilol.

- Pharmacokinetics : Its role as an internal standard in pharmacokinetic studies has been pivotal in understanding drug metabolism and efficacy.

- Therapeutic Development : Insights gained from its interactions with enzymes involved in drug metabolism are essential for optimizing therapeutic regimens involving beta-blockers .

Eigenschaften

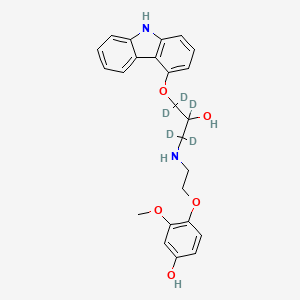

IUPAC Name |

4-[2-[[3-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/i14D2,15D2,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJHEORDHXCJNB-SUPLBRQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C3=CC=CC=C3N2)O)NCCOC4=C(C=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.